molecular formula C17H22BrNO2 B133180 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester CAS No. 156143-26-9

2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester

Cat. No. B133180
M. Wt: 352.3 g/mol
InChI Key: GHDWIFTUSXQYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester, also known as tropacine, is a synthetic compound that has been widely used in scientific research. This molecule is a bicyclic ester that contains a tropane ring, which is a common structural motif found in many naturally occurring alkaloids. Tropacine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism Of Action

The mechanism of action of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester involves its binding to muscarinic acetylcholine receptors. Tropacine is a competitive antagonist of these receptors, meaning that it binds to the receptor site and blocks the action of acetylcholine, the natural ligand of these receptors. By blocking the action of acetylcholine, 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester can modulate the activity of the central nervous system and affect various physiological processes.

Biochemical And Physiological Effects

Tropacine has been shown to have various biochemical and physiological effects on the central nervous system. One of the most significant effects of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is its ability to block the action of acetylcholine on muscarinic receptors. This can lead to changes in the activity of the central nervous system, including alterations in learning and memory, movement control, and autonomic nervous system regulation. Tropacine has also been shown to have analgesic properties, meaning that it can reduce pain perception.

Advantages And Limitations For Lab Experiments

Tropacine has several advantages and limitations for use in laboratory experiments. One of the main advantages of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is its high potency and selectivity for muscarinic receptors. This makes it an ideal tool for studying the molecular mechanisms underlying the activity of these receptors. However, the high potency of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester can also be a limitation, as it can lead to nonspecific effects and toxicity at high concentrations. Another limitation of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester. One area of research is the development of new 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the use of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester as a tool for studying the molecular mechanisms underlying other physiological processes, such as inflammation and cancer. Additionally, 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester may have potential applications in the development of new therapeutics for various diseases, including neurological disorders and pain management.
Conclusion:
In conclusion, 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester, or 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester, is a synthetic compound that has been widely studied for its potential applications in various areas of scientific research. Tropacine has been shown to bind to muscarinic acetylcholine receptors and modulate the activity of the central nervous system. While 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester has several advantages for use in laboratory experiments, such as its high potency and selectivity, it also has limitations, such as its limited solubility. Future research directions for 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester include the development of new derivatives with improved pharmacological properties and the exploration of its potential applications in the development of new therapeutics.

Scientific Research Applications

Tropacine has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of research involving 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is its use as a tool for studying the central nervous system. Tropacine has been shown to bind to muscarinic acetylcholine receptors, which are involved in many physiological processes, including learning and memory, movement control, and autonomic nervous system regulation. By studying the interaction between 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester and muscarinic receptors, researchers can gain insights into the molecular mechanisms underlying these processes.

properties

CAS RN

156143-26-9

Product Name

2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester

Molecular Formula

C17H22BrNO2

Molecular Weight

352.3 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate

InChI

InChI=1S/C17H22BrNO2/c1-11(12-3-5-13(18)6-4-12)17(20)21-16-9-14-7-8-15(10-16)19(14)2/h3-6,11,14-16H,7-10H2,1-2H3

InChI Key

GHDWIFTUSXQYGK-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C

synonyms

N-methyltropan-3-yl 2-(4-bromophenyl)propionate
N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+)-stereoisomer
N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+-)-stereoisomer
NMT-3-BPP
PG 9 cpd
PG-9 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester
Reactant of Route 6
2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.